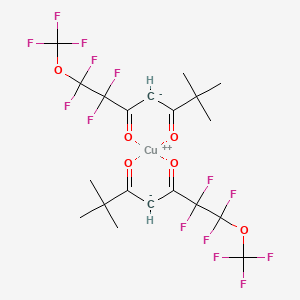
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a butoxy-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 4-butoxy-3-formylphenylboronic acid with ethyl 4-methylthiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ethyl 2-(4-butoxy-3-carboxyphenyl)-4-methylthiazole-5-carboxylate.
Reduction: Ethyl 2-(4-butoxy-3-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Substitution: Ethyl 2-(4-alkoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 2-(4-ethoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with an ethoxy group instead of a butoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-4-6-9-23-15-8-7-13(10-14(15)11-20)17-19-12(3)16(24-17)18(21)22-5-2/h7-8,10-11H,4-6,9H2,1-3H3 |
Clé InChI |
VJLNMHCKFBZRDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
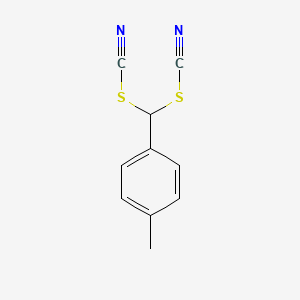
![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)

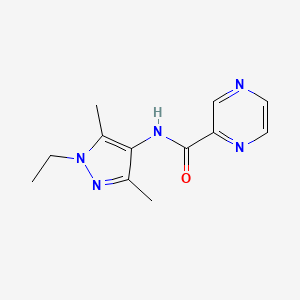

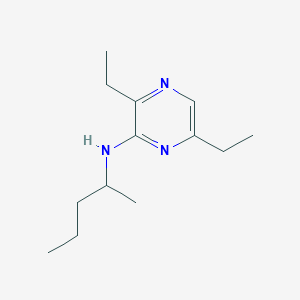

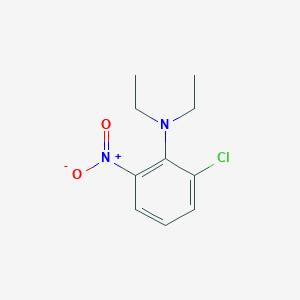
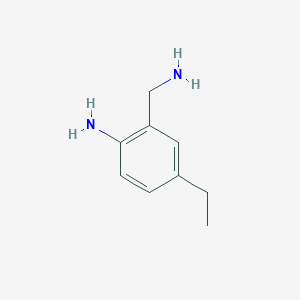

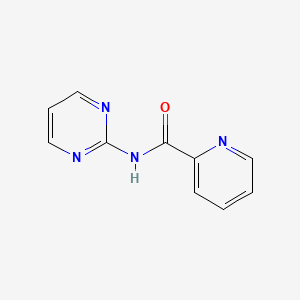
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
